molecular formula C21H23NO5 B11422021 methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11422021
M. Wt: 369.4 g/mol
InChI Key: AHMFHTFBOIXSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylate ester and a dimethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a phenolic compound under acidic or basic conditions.

    Introduction of the Dimethylphenoxy Group: This can be achieved through an etherification reaction, where the phenolic hydroxyl group is reacted with a dimethylphenol derivative in the presence of a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.

    Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Substituted benzoxazines with various functional groups.

Scientific Research Applications

Methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dimethylphenoxy)propanoate
  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate

Uniqueness

Methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate stands out due to its unique combination of a benzoxazine ring and a dimethylphenoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C21H23NO5/c1-13-9-10-16(11-14(13)2)26-15(3)20(23)22-12-19(21(24)25-4)27-18-8-6-5-7-17(18)22/h5-11,15,19H,12H2,1-4H3

InChI Key

AHMFHTFBOIXSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.